

An In-depth Technical Guide to Tetrakis(dimethylsiloxy)silane

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Compound of Interest

Compound Name: Tetrakis(dimethylsiloxy)silane

Cat. No.: B1631252

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CAS Number: 17082-47-2

Abstract

This technical guide provides a comprehensive overview of **Tetrakis(dimethylsiloxy)silane** (CAS 17082-47-2), a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development, materials science, and chemical engineering. This document details the physicochemical properties, synthesis, and key applications of **Tetrakis(dimethylsiloxy)silane**, with a focus on its role as a crosslinking agent in silicone polymer formulations and as a surface modifying agent. Detailed experimental protocols for these applications are provided, along with safety and handling information. The guide also includes visualizations of chemical structures, reaction mechanisms, and experimental workflows to facilitate a deeper understanding of the compound's utility.

Introduction

Tetrakis(dimethylsiloxy)silane is a unique organosilane characterized by a central silicon atom bonded to four dimethylsiloxy groups.^{[1][2]} This structure imparts a combination of organic and inorganic characteristics, making it a valuable component in advanced materials. Its high thermal stability, low volatility, and reactivity of the silicon-hydride (Si-H) bonds are key to its functionality.^[1] This guide will explore the fundamental properties and applications of this compound, providing detailed technical information for its practical use in a laboratory and industrial setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for **Tetrakis(dimethylsiloxy)silane** is presented in the tables below.

Table 1: Chemical Identification

Identifier	Value
CAS Number	17082-47-2
Molecular Formula	C ₈ H ₂₈ O ₄ Si ₅ [1] [2]
Molecular Weight	328.73 g/mol [1]
Synonyms	Tetrakis(dimethylsilyl) orthosilicate, 3,3-Bis(dimethylsiloxy)-1,1,5,5-tetramethyltrisiloxane [1] [2]
InChI Key	GTWPLTBXXGOHNT-UHFFFAOYSA-N [1] [2]
SMILES	C--INVALID-LINK--O--INVALID-LINK--C">Si(O--INVALID-LINK--C)O--INVALID-LINK--C [1]

Table 2: Physical Properties

Property	Value
Appearance	Colorless, clear liquid
Boiling Point	188-190 °C [3]
Melting Point	-60 °C
Density	0.886 g/mL at 25 °C [3]
Refractive Index (n _{20/D})	1.3841 [3]
Flash Point	67 °C (153 °F)
Solubility	Not miscible or difficult to mix in water.

Table 3: Safety Information

GHS Pictogram(s)	Hazard Statement(s)	Precautionary Statement(s)
H227: Combustible liquid Causes skin irritation Causes serious eye irritation H315: May cause respiratory irritation[4]	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool.	

Synthesis

While a specific, detailed synthesis protocol for **Tetrakis(dimethylsiloxy)silane** is not readily available in the provided search results, a general understanding of its formation can be derived from related silane chemistry. The synthesis would likely involve the reaction of a central silicon-containing precursor, such as silicon tetrachloride (SiCl_4), with a dimethylsiloxy-donating reagent.

A representative synthesis for a structurally similar compound, Tetrakis(trimethylsiloxy)silane, involves the reaction of silicon tetrachloride with trimethylchlorosilane and water in the presence of a catalyst. This suggests a possible synthetic route for **Tetrakis(dimethylsiloxy)silane** could involve the controlled hydrolysis and condensation of appropriate precursors.

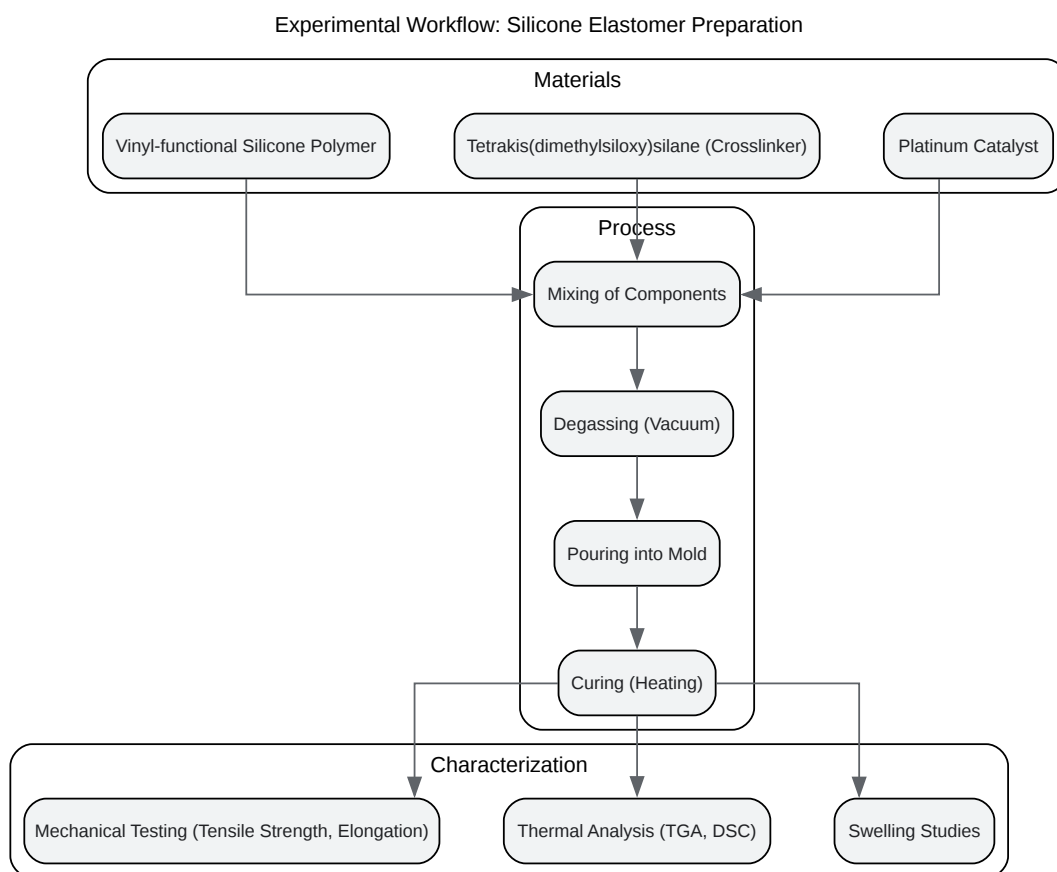
Key Applications

Tetrakis(dimethylsiloxy)silane is primarily utilized in two main areas: as a crosslinking agent for silicone polymers and for the chemical modification of surfaces.

Crosslinking Agent for Silicone Elastomers

The most significant application of **Tetrakis(dimethylsiloxy)silane** is as a crosslinking agent in the formulation of silicone elastomers, particularly through platinum-catalyzed hydrosilylation reactions.^{[3][5][6]} In this process, the Si-H groups of **Tetrakis(dimethylsiloxy)silane** react with vinyl-functionalized silicone polymers, such as vinyl-terminated polydimethylsiloxane (PDMS), to form a stable, three-dimensional polymer network.^{[7][8]} This crosslinking process, often referred to as curing or vulcanization, transforms the liquid or semi-solid silicone precursors into a solid, elastic material with enhanced mechanical properties, thermal stability, and chemical resistance.

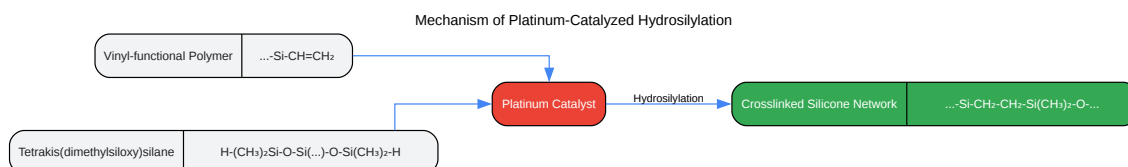
The following diagram illustrates the general workflow for preparing a silicone elastomer using a crosslinking agent like **Tetrakis(dimethylsiloxy)silane**.



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Caption: Workflow for silicone elastomer preparation.

The mechanism of platinum-catalyzed hydrosilylation is a key aspect of this application. The catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond.



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Caption: Platinum-catalyzed hydrosilylation mechanism.

This protocol provides a representative procedure for the preparation of a silicone elastomer using **Tetrakis(dimethylsiloxy)silane** as a crosslinker. The specific ratios of components and curing conditions may need to be optimized depending on the desired properties of the final elastomer.

Materials:

- Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
- **Tetrakis(dimethylsiloxy)silane**
- Platinum-based catalyst (e.g., Karstedt's catalyst)
- Toluene (optional, as a solvent)
- Molds for casting the elastomer

Procedure:

- In a clean, dry container, accurately weigh the desired amount of vinyl-terminated PDMS.
- Add **Tetrakis(dimethylsiloxy)silane** as the crosslinking agent. The molar ratio of Si-H groups to vinyl groups is a critical parameter and should be carefully controlled (a common starting point is a slight excess of Si-H groups).
- If using a solvent, add toluene to achieve the desired viscosity for mixing and pouring.
- Thoroughly mix the components using a mechanical stirrer or a planetary mixer until a homogeneous mixture is obtained.
- Add the platinum catalyst to the mixture. The concentration of the catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the silicone components.
- Mix the catalyst into the formulation quickly and thoroughly.
- Degas the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the final elastomer.
- Pour the degassed mixture into the desired molds.
- Cure the elastomer in an oven at a specified temperature and time. Typical curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 100-150 °C) for a shorter duration.^[1]
- After curing, allow the elastomer to cool to room temperature before demolding.

Characterization:

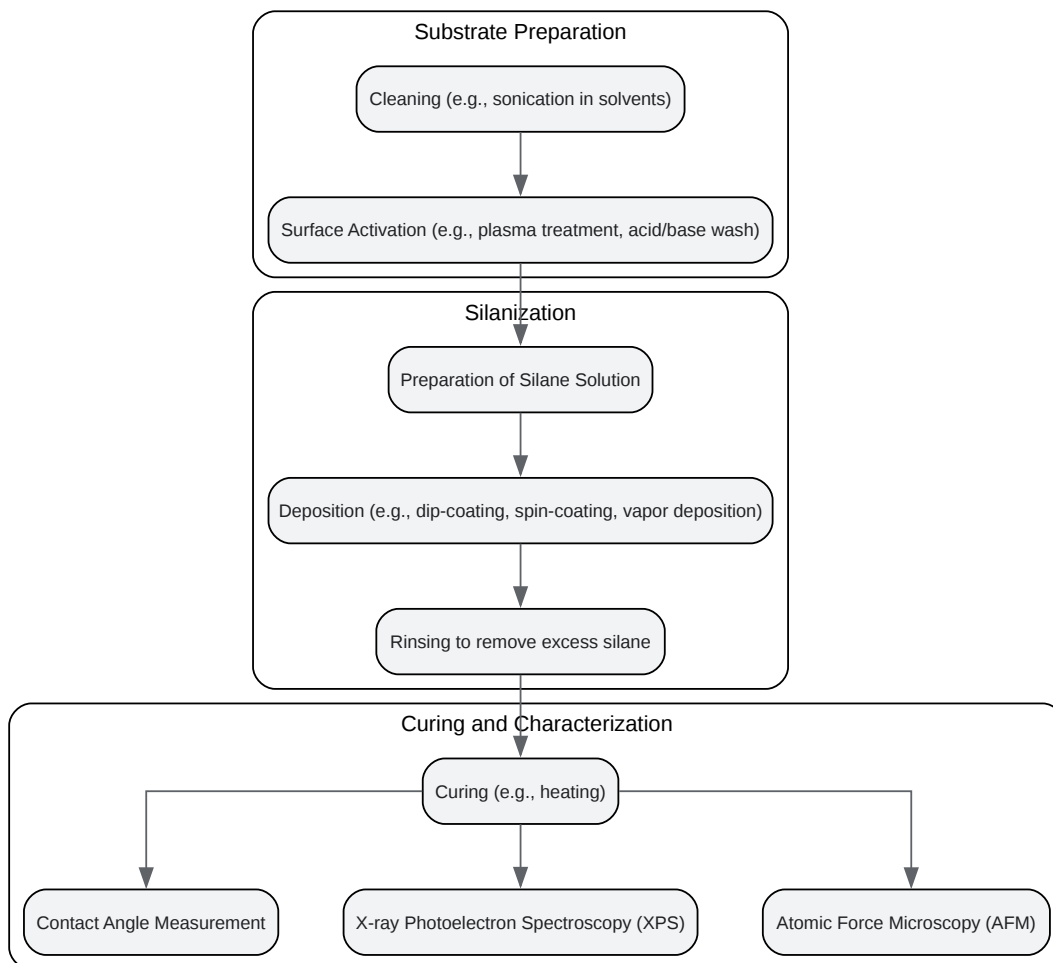
- **Mechanical Properties:** The tensile strength, elongation at break, and Shore hardness of the cured elastomer can be measured using a universal testing machine and a durometer, respectively.
- **Thermal Stability:** Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the elastomer.
- **Crosslink Density:** Swelling tests in a suitable solvent (e.g., toluene) can be performed to estimate the crosslink density of the polymer network.

Surface Modification

Tetrakis(dimethylsiloxy)silane can be used to modify the surface properties of various substrates, such as glass, silicon wafers, and metals.^[6] The Si-H groups can react with hydroxyl groups (-OH) present on the surface of these materials, leading to the formation of a stable, covalently bonded siloxane layer. This surface modification can be used to impart hydrophobicity, improve adhesion, or introduce a reactive layer for further functionalization.

The general workflow for surface modification using a silane is depicted below.

Experimental Workflow: Surface Modification with Silane

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Caption: Workflow for surface modification with silane.

This protocol provides a general method for modifying the surface of glass slides with **Tetrakis(dimethylsiloxy)silane** to create a hydrophobic surface.

Materials:

- Glass microscope slides
- Acetone, ethanol, and deionized water for cleaning
- **Tetrakis(dimethylsiloxy)silane**
- Anhydrous toluene or other suitable non-polar solvent
- A solution for surface activation (e.g., piranha solution - EXTREME CAUTION REQUIRED, or an oxygen plasma cleaner)
- Beakers and a sonicator
- Nitrogen gas for drying
- Oven

Procedure:

- Substrate Cleaning:
 - Sonicate the glass slides in a beaker with acetone for 15 minutes.
 - Replace the acetone with ethanol and sonicate for another 15 minutes.
 - Rinse the slides thoroughly with deionized water.
- Surface Activation:
 - Option A (Plasma Treatment): Place the cleaned and dried slides in an oxygen plasma cleaner for 5-10 minutes to generate surface hydroxyl groups.
 - Option B (Acid/Base Wash): Immerse the slides in a suitable activating solution (e.g., a 2 M HCl or 1 M NaOH solution) for 30-60 minutes at room temperature, followed by

extensive rinsing with deionized water until the pH is neutral.[9]

- Dry the activated slides under a stream of nitrogen and/or by heating in an oven.
- Silanization:
 - Prepare a dilute solution of **Tetrakis(dimethylsiloxy)silane** (e.g., 1-5% by volume) in an anhydrous non-polar solvent like toluene in a clean, dry beaker.
 - Immerse the activated glass slides in the silane solution for a specified period (e.g., 30-60 minutes) at room temperature. The deposition can be carried out in a controlled atmosphere (e.g., under nitrogen) to minimize side reactions with atmospheric moisture.
- Rinsing and Curing:
 - Remove the slides from the silane solution and rinse them with fresh anhydrous solvent to remove any physically adsorbed silane molecules.
 - Dry the slides under a stream of nitrogen.
 - Cure the slides in an oven at 100-120 °C for 30-60 minutes to promote the covalent bonding of the silane to the surface.[9]

Characterization:

- **Contact Angle Measurement:** The hydrophobicity of the modified surface can be assessed by measuring the static water contact angle. A significant increase in the contact angle compared to the untreated glass indicates successful surface modification.
- **Surface Composition:** X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of silicon and other elements from the silane on the surface.
- **Surface Morphology:** Atomic Force Microscopy (AFM) can be used to visualize the topography of the silane layer.

Other Potential Applications

Besides its primary roles, **Tetrakis(dimethylsiloxy)silane** is also explored for other applications, including:

- As a reducing agent in organic synthesis: The Si-H bonds can act as a mild and selective reducing agent for certain functional groups.[6]
- In sol-gel processes: It can be used as a precursor for the preparation of silica-containing organosilicon polymers.[6]
- As a non-volatile NMR standard: Its high boiling point and stability make it suitable as a standard for high-temperature NMR spectroscopy.

Conclusion

Tetrakis(dimethylsiloxy)silane is a multifunctional organosilicon compound with significant utility in materials science. Its primary applications as a crosslinker for silicone elastomers and as a surface modifying agent are well-established. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers and professionals to effectively utilize this versatile chemical in their work. Further research may continue to uncover new applications for this compound, particularly in the development of advanced and functional materials.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. The experimental protocols provided are representative examples and may require optimization for specific applications.

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